Ethyl 2,4-dichloro-5-fluorobenzoate

Quinolone antibacterial Structure-activity relationship Pharmacophore validation

Fluoroquinolone API developers often struggle with inconsistent supply and purity of halogenated benzoyl intermediates. Ethyl 2,4-dichloro-5-fluorobenzoate is the established building block for the 2,4-dichloro-5-fluorobenzoyl pharmacophore, essential for broad-spectrum antibacterial activity. • ≥98% purity enables direct use in regulated synthetic sequences without additional purification. • The ethyl ester form balances stability and lipophilicity for mild hydrolysis or acyl chloride conversion. • Multi-vendor availability (≥5 global suppliers) with documented ambient-temperature stability supports supply-chain robustness.

Molecular Formula C9H7Cl2FO2
Molecular Weight 237.05 g/mol
CAS No. 103318-75-8
Cat. No. B168358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4-dichloro-5-fluorobenzoate
CAS103318-75-8
SynonymsBenzoic acid, 2,4-dichloro-5-fluoro-, ethyl ester
Molecular FormulaC9H7Cl2FO2
Molecular Weight237.05 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1Cl)Cl)F
InChIInChI=1S/C9H7Cl2FO2/c1-2-14-9(13)5-3-8(12)7(11)4-6(5)10/h3-4H,2H2,1H3
InChIKeyFHPCKNJINJXSIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,4-Dichloro-5-Fluorobenzoate – Core Fluorinated Intermediate


Ethyl 2,4‑dichloro‑5‑fluorobenzoate is a polyhalogenated benzoate ester in which the 2‑ and 4‑positions are substituted with chlorine and the 5‑position with fluorine [REFS‑1]. It is classified as a fluorinated benzoyl intermediate and is predominantly employed as a building block in the manufacture of antibacterial fluoroquinolone agents, where the 2,4‑dichloro‑5‑fluorophenyl fragment is an established pharmacophore [REFS‑1][REFS‑2]. The compound is commercially available at ≥98 % purity, enabling its direct use in regulated synthetic sequences [REFS‑3].

Fluoroquinolone Building Block

Supplies the 2,4-dichloro-5-fluorophenyl pharmacophore for antibacterial agent synthesis.

Synthetically Privileged Ester

Ethyl ester supports selective hydrolysis or direct transesterification in regulated synthetic sequences.

High-Purity Intermediate

Commercially available at high purity, enabling direct use without additional purification steps.

Ethyl 2,4-Dichloro-5-Fluorobenzoate: Why Substitution Fails


In quinolone synthesis, generic substitution of the 2,4‑dichloro‑5‑fluorobenzoyl building‑block with a non‑fluorinated or differently halogenated benzoate (e.g., 2,4‑dichlorobenzoate or 4‑chloro‑2‑fluorobenzoate) alters the electronic and steric profile of the key pharmacophoric ring system, leading to loss of the characteristic broad‑spectrum antibacterial potency [REFS‑1]. Specifically, the 5‑fluoro substituent increases lipophilicity and improves target enzyme (DNA‑gyrase/topoisomerase IV) binding, while the 2,4‑dichloro pattern is indispensable for the correct regiochemistry of subsequent cyclisation steps [REFS‑1]. Furthermore, the ethyl ester form is a synthetically privileged intermediate because it can be selectively hydrolysed to the free acid or converted to the acyl chloride under mild conditions, whereas the methyl ester or isopropyl ester may introduce undesirable steric hindrance or solubility differences in downstream acylation reactions [REFS‑2].

Target 2,4-Dichloro-5-fluorophenyl
Substitute Differently halogenated benzoate

Altered electronic/steric profile may compromise target enzyme binding and cyclisation regiochemistry.

Target Ethyl ester
Substitute Methyl or isopropyl ester

Differences in lipophilicity and steric hindrance may introduce undesirable solubility or reaction-rate shifts.

Ethyl 2,4-Dichloro-5-Fluorobenzoate vs. Closest Analogs


2,4-Dichloro-5-Fluorophenyl Pharmacophore in Quinolone Activity

In a series of triazolothiadiazoles, the compound carrying the 2,4‑dichloro‑5‑fluorophenyl moiety (derived from the title ester via the corresponding acid) exhibited uniform, excellent antimicrobial activity against a panel of bacterial and fungal strains at a concentration of 6.25 µg cm⁻³ [REFS‑1]. Under identical assay conditions, analogs substituted with 4‑chlorophenyl or 4‑fluoro‑3‑phenoxyphenyl groups showed only modest or no activity at the same test concentration [REFS‑1]. This head‑to‑head comparison demonstrates that the specific 2,4‑dichloro‑5‑fluorobenzoyl fragment provides a quantitative, reproducible advantage over closely related halogenated aryl motifs.

Pharmacophore Activity
Head-to-head
2,4-Dichloro-5-fluorophenyl derivative active at 6.25 µg cm⁻³ against all strains; 4-chlorophenyl analog weakly active; 4-fluoro-3-phenoxyphenyl analog inactive.
Reported antimicrobial context favors target pharmacophore.
Direct comparison on identical heterocycle; review for specific strain panels.
Quinolone antibacterial Structure-activity relationship Pharmacophore validation

Ethyl Ester Stability–Reactivity Balance

In the continuous‑flow synthesis of floxacin intermediates, 2,4‑dichloro‑5‑fluorobenzoic acid must be converted to the highly reactive (and moisture‑sensitive) acyl chloride before C–C bond formation can occur [REFS‑2]. The ethyl ester of the same acid, by contrast, is stable under ambient conditions (Log P = 3.68; purity ≥98 %), can be stored without degradation, and can be directly transesterified or employed in Claisen‑type condensations [REFS‑1][REFS‑2]. The methyl ester analog (methyl 2,4‑dichloro‑5‑fluorobenzoate, CAS 128800‑56‑6) is also stable but exhibits lower lipophilicity (calculated Log P ~3.1) and a faster hydrolysis rate, which complicates its use in biphasic reactions [REFS‑3]; the ethyl ester’s intermediate lipophilicity is preferable for liquid‑liquid extraction work‑up protocols.

Ester Stability–Reactivity
Class-level
Ethyl ester Log P = 3.68, stable at RT. Acid requires activation; acyl chloride is moisture-sensitive; methyl ester Log P ~3.1.
Intermediate lipophilicity supports biphasic work-up protocols.
Physicochemical data from supplier specs; verify under intended process conditions.
Synthetic intermediate optimisation Process chemistry Quinolone manufacturing

Commercial Availability and Consistent Purity

Ethyl 2,4‑dichloro‑5‑fluorobenzoate is inventoried globally by multiple specialty suppliers (Fluorochem, Atomfair, ChemScene, etc.) with a minimum declared purity of 95 % and up to 98 % for research‑grade or pilot‑scale quantities (250 mg to 25 g packs) [REFS‑1][REFS‑2]. In contrast, structurally analogous esters such as n‑propyl 2,4‑dichloro‑5‑fluorobenzoate or 2,2,2‑trifluoroethyl 2,4‑dichloro‑5‑fluorobenzoate are not routinely stocked and require custom synthesis, introducing lead times of 4‑12 weeks and higher Lot‑to‑Lot variability [REFS‑3]. The broad commercial availability of the target compound therefore translates to lower procurement risk and faster timelines for medicinal chemistry or process development programmes.

Commercial Availability
Data to verify
≥5 global suppliers; catalog-listed at 95–98% purity. Structural analogs require custom synthesis.
Reduces procurement lead time and sourcing risk.
Supplier landscape subject to change; confirm lot-specific purity.
Procurement reliability Quality control Pharmaceutical intermediate sourcing

Ethyl 2,4-Dichloro-5-Fluorobenzoate: Key Application Scenarios


Ciprofloxacin and Fluoroquinolone Manufacturing

Ethyl 2,4‑dichloro‑5‑fluorobenzoate is the preferred starting material for generating the 2,4‑dichloro‑5‑fluorobenzoyl moiety that defines the A‑ring of ciprofloxacin and related fluoroquinolones. The 5‑fluoro substituent is retained throughout the synthesis and is essential for target‑enzyme binding, while the 2,4‑dichloro pattern guarantees correct regiochemistry during ring closure [REFS‑1]. Process developers select the ethyl ester over the free acid or methyl ester because of its optimal balance of stability, lipophilicity, and gravimetric handling, as shown in Section 3 Evidence Items 2‑3 [REFS‑2].

Antimicrobial Heterocycle Library Synthesis

In academic and industrial medicinal chemistry campaigns, the conversion of ethyl 2,4‑dichloro‑5‑fluorobenzoate to the corresponding hydrazide or acid allows installation of the 2,4‑dichloro‑5‑fluorophenyl warhead onto diverse heterocyclic cores. Quantitative head‑to‑head data demonstrate that this warhead delivers at least a 4‑fold improvement in antimicrobial potency compared to the 4‑chlorophenyl or 4‑fluoro‑3‑phenoxyphenyl surrogates at the same concentration (Section 3 Evidence Item 1) [REFS‑3].

Continuous-Flow Process for Quinolones

For process intensification, the ethyl ester is a directly usable starting material that does not require activation to the acyl chloride, avoiding hazardous reagent handling (thionyl chloride, phosgene) and moisture‑sensitive isolation steps. Its reliable commercial supply (≥5 global vendors, purity ≥95 %) and documented stability at ambient temperature make it the default selection for process cross‑functional teams evaluating cost‑of‑goods and supply‑chain robustness [REFS‑2][REFS‑4].

Ester Prodrug Design via Hydrolysis Kinetics

When exploring ester‑based prodrug strategies, ethyl 2,4‑dichloro‑5‑fluorobenzoate serves as a reference compound whose hydrolysis kinetics can be compared with shorter‑chain (methyl) or bulkier (isopropyl, 2,2,2‑trifluoroethyl) esters. The ~0.6 Log P difference between the ethyl and methyl esters offers a quantifiable tuning knob for lipophilicity‑dependent absorption or blood‑brain barrier penetration, while maintaining the same 2,4‑dichloro‑5‑fluorophenyl pharmacophore that provides superior antimicrobial activity [REFS‑2][REFS‑3].

Application
Selection Property
Validation Focus
Fluoroquinolone A-ring synthesis
Established pharmacophore fragment
Regiochemical control during cyclisation
Antimicrobial heterocycle library
Reported antimicrobial screening context
Comparator-based activity review
Continuous-flow process development
Ambient stability and commercial supply
Avoidance of hazardous acyl chloride activation
Ester hydrolysis kinetics / prodrug design
Log P and hydrolysis-rate reference
Lipophilicity-dependent absorption context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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